N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Brand Name: Vulcanchem
CAS No.: 714917-94-9
VCID: VC21383175
InChI: InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-16-14(24(25)26)15(19)22-17(23-16)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23)
SMILES: COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F
Molecular Formula: C17H15FN6O3
Molecular Weight: 370.3g/mol

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

CAS No.: 714917-94-9

Cat. No.: VC21383175

Molecular Formula: C17H15FN6O3

Molecular Weight: 370.3g/mol

* For research use only. Not for human or veterinary use.

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine - 714917-94-9

Specification

CAS No. 714917-94-9
Molecular Formula C17H15FN6O3
Molecular Weight 370.3g/mol
IUPAC Name 2-N-(2-fluorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Standard InChI InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-16-14(24(25)26)15(19)22-17(23-16)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23)
Standard InChI Key OGEBHQFNIVCQGC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F
Canonical SMILES COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is an organic compound consisting of a substituted pyrimidine ring system. The compound is precisely identified through various chemical identifiers that facilitate its categorization and research documentation. The compound possesses a unique chemical signature that distinguishes it from other pyrimidine derivatives and enables consistent identification across scientific literature and chemical databases.

The key identifiers and compositional details of the compound are summarized in the following table:

ParameterValue
CAS Number714917-94-9
Molecular FormulaC17H15FN6O3
Molecular Weight370.3 g/mol
IUPAC NameN2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Chemical ClassificationPyrimidine derivative

The molecular formula indicates the presence of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 6 nitrogen atoms, and 3 oxygen atoms, reflecting the compound's complex structure and multiple functional groups. The precise arrangement of these atoms contributes to the compound's specific chemical and biological properties.

Structural Characteristics

The primary structural features include:

  • A central pyrimidine ring system that provides the basic heterocyclic scaffold

  • A 2-fluorophenyl group attached to the N2 position, introducing fluorine-mediated electronic effects

  • A 4-methoxyphenyl group attached to the N4 position, contributing both steric bulk and potential hydrogen-bonding interactions

  • A nitro group (-NO2) at the 5-position of the pyrimidine ring, significantly influencing the electron distribution within the molecule

  • Three amino groups (-NH2) at positions 2, 4, and 6 of the pyrimidine ring, providing multiple sites for hydrogen bonding and potential derivatization

The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy, amino) groups creates an electronically diverse molecule with complex reactivity patterns. The fluorine atom in the 2-fluorophenyl group introduces unique electronic properties due to its high electronegativity, potentially affecting the compound's binding affinity to biological targets.

Physicochemical Properties

The physicochemical properties of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine significantly influence its behavior in various chemical environments and biological systems. These properties determine crucial aspects such as solubility, stability, and potential drug-like characteristics. Based on its structural components, several key physicochemical properties can be inferred or predicted.

The fluorine atom in the 2-fluorophenyl substituent contributes to the compound's lipophilicity while also potentially improving metabolic stability—a characteristic often observed in fluorinated pharmaceutical compounds. Meanwhile, the methoxy group on the 4-methoxyphenyl substituent provides a moderately electron-donating effect and may participate in hydrogen bonding as an acceptor.

Biological Activity and Applications

Pharmacological Properties

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine belongs to a class of compounds with significant potential for diverse pharmacological activities. While specific biological data for this exact compound may be limited in the available literature, its structural features suggest several potential pharmacological properties based on established structure-activity relationships of similar pyrimidine derivatives.

The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, serving as the core of many bioactive compounds and approved drugs. Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific substitution pattern in N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine likely modulates these inherent activities through electronic, steric, and physicochemical effects.

The presence of a nitro group at the 5-position potentially enhances the compound's reactivity and biological activity. Nitro-containing heterocycles have shown diverse pharmacological effects, although the nitro group itself may introduce metabolic liability and potential toxicity concerns that would need to be addressed in medicinal chemistry optimization programs.

The fluorine substituent in the 2-fluorophenyl group may contribute to:

  • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

  • Increased lipophilicity, potentially improving membrane permeation

  • Altered binding affinity through electronic effects and potential hydrogen bond interactions

Similarly, the 4-methoxyphenyl substituent introduces a moderately electron-donating group that may participate in key binding interactions with biological targets through hydrogen bonding and hydrophobic contacts.

Current Research and Future Perspectives

Recent Advances

Research on pyrimidine derivatives like N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine continues to evolve, with recent advances focusing on both synthetic methodologies and biological evaluations. While specific studies on this exact compound may be limited in the current literature, broader research trends in pyrimidine chemistry provide valuable context for understanding its potential significance .

Recent developments in the synthesis of substituted pyrimidines have emphasized more efficient and environmentally friendly approaches. For example, innovative methods for the reduction of nitro groups in heterocyclic compounds have been documented, offering potential applications in the synthesis of compounds like N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine. One such advance involves the use of sodium dithionite for the selective reduction of nitro groups in pyrimidine derivatives, providing a milder alternative to traditional reduction methods .

A recent study described as a "reconstructive methodology" for the synthesis of 2-aminopurine highlights the significance of triaminopyrimidines as important intermediates in the preparation of biologically relevant purine derivatives. This approach involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization. Similar methodologies could potentially be applied or adapted for the synthesis or derivatization of compounds like N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine .

The characterization of similar compounds has also benefited from advances in analytical techniques. X-ray diffraction analysis has been employed to definitively establish the structures of nitro-substituted pyrimidines, providing valuable insights into their three-dimensional arrangements and potential binding conformations. This structural information is crucial for understanding structure-activity relationships and guiding rational design efforts .

Research Challenges

Despite the potential significance of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine in medicinal chemistry, several research challenges persist that may hinder its full development and application. These challenges span synthetic, analytical, and biological domains, necessitating multidisciplinary approaches for their resolution .

From a synthetic perspective, the preparation of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine likely faces challenges related to:

  • Regioselectivity in the introduction of multiple substituents on the pyrimidine ring

  • Potential side reactions during nitration steps, which may lead to oxidation of amino groups or multiple nitration

  • The need for carefully controlled reaction conditions to achieve high yields and purity

  • Scale-up issues that may arise when transitioning from laboratory to larger-scale synthesis

The reduction of nitro groups in heterocyclic compounds presents particular challenges, as documented in studies on similar compounds. For instance, the choice of reducing agent significantly impacts both yield and selectivity. While sodium dithionite has shown promise for the reduction of nitro groups in pyrimidine derivatives, other traditional reducing agents like tin or iron in acidic media have led to undesired oil formation in the reaction mass, complicating purification .

From a biological evaluation perspective, challenges may include:

  • The potential metabolic instability of the nitro group, which may undergo reduction in vivo to form reactive intermediates

  • The need for comprehensive toxicological assessments, particularly given the presence of the nitro functionality

  • The complexities of establishing clear structure-activity relationships in the absence of a definitive biological target

  • The optimization of physicochemical properties to achieve favorable drug-like characteristics

Addressing these challenges requires collaborative efforts across synthetic organic chemistry, analytical chemistry, computational modeling, and biological screening. Innovative approaches in reaction design, purification techniques, and biological evaluation methodologies would be essential for advancing the research on this compound and related derivatives .

Future Research Directions

The future research landscape for N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine and related compounds encompasses multiple promising directions. These potential research avenues span from fundamental investigations of chemical reactivity to applied studies in drug discovery and development .

In the realm of synthetic methodology, future research might focus on:

The biological evaluation of the compound could be expanded through:

  • Comprehensive screening against panels of biological targets to identify potential mechanisms of action

  • Structure-based design approaches, utilizing computational modeling to predict and optimize binding interactions

  • Detailed investigation of structure-activity relationships through the synthesis and evaluation of focused analog libraries

  • Exploration of potential applications beyond traditional therapeutic areas, such as in chemical biology tools or diagnostic agents

From a medicinal chemistry perspective, future research might address the potential liabilities of the compound through:

  • Bioisosteric replacement of the nitro group with alternative functionalities that maintain activity while reducing toxicity concerns

  • Optimization of the substitution pattern on the phenyl rings to enhance selectivity and pharmacokinetic properties

  • Investigation of prodrug approaches to improve delivery and reduce potential toxicity

  • Exploration of targeted delivery systems to enhance selectivity and reduce systemic exposure

The integration of these research directions, coupled with advances in analytical techniques and biological screening methodologies, could significantly advance our understanding of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine and unlock its potential in various applications .

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